molecular formula C17H20FN5O2 B11627573 8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11627573
M. Wt: 345.4 g/mol
InChI Key: BEFKOTBCCFMNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo a series of chemical transformations including alkylation, amination, and fluorination. The reaction conditions may vary, but common solvents and reagents include dimethylformamide (DMF), tetrahydrofuran (THF), and various bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification methods such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenine: A fundamental component of DNA and RNA.

Uniqueness

8-(sec-butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its sec-butylamino and 4-fluorobenzyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20FN5O2

Molecular Weight

345.4 g/mol

IUPAC Name

8-(butan-2-ylamino)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H20FN5O2/c1-4-10(2)19-16-20-14-13(15(24)21-17(25)22(14)3)23(16)9-11-5-7-12(18)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,19,20)(H,21,24,25)

InChI Key

BEFKOTBCCFMNAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C

Origin of Product

United States

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